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AKN-028 was a novel, orally active tyrosine kinase inhibitor investigated for Acute Myeloid Leukemia
(AML) [1] [2]. The available data is primarily from preclinical studies (cell lines and animal models) [1] [3]
[4]. A Phase I/II clinical trial (NCT01573247) was initiated but was prematurely terminated in 2016, and

no results were released [5] [6] [7]. Therefore, dose-dependent toxicity data from human trials is not

available.

CAS No.: 1175017-90-9
Cat. No.: S548021

Compound Focus: Akn-028

Get Quote

Preclinical Profile & Proposed Mechanisms of Action

The following table summarizes the key mechanistic and preclinical data available for AKN-028.

Aspect Preclinical Findings

Primary Potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3); IC50 = 6 nM [1] [3] [6].
Target

Secondary Inhibition of KIT autophosphorylation [1] [6].

Target

Cellular Dose-dependent inhibition of FLT3 autophosphorylation; induction of apoptosis via
Action caspase-3 activation; dose-dependent GO/1 cell cycle arrest; downregulation of Myc-

associated genes [1] [8] [2].
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Aspect Preclinical Findings

Cytotoxic Activity across AML cell lines (mean IC50 ~1 yM in primary AML samples). Higher
Activity activity in cells with high global tyrosine kinase activity [1] [4].

In Vivo Antileukemic effect in mouse models of primary AML and MV4-11 cells [1] [2].
Efficacy

In Vivo No major toxicity observed in the reported mouse model experiment [1].

Toxicity

The diagram below illustrates the mechanism of action of AKN-028 based on preclinical data.
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Experimental Protocols from Preclinical Studies

Here are summaries of key experimental methodologies used in the cited preclinical research, which can

serve as a reference for your own work.

e Cytotoxicity/Cell Viability Assay (Fluorometric Microculture Cytotoxicity Assay): Primary AML
cells or cell lines (e.g., MV4-11) are cultured in 384-well microplates with serially diluted AKN-028.
After 72 hours, fluorescence generated from cellular hydrolysis of fluorescein diacetate is measured to

determine the proportion of viable cells. Data is used to calculate IC50 values [1].

e Analysis of Apoptosis (Caspase-3 Activation): Cells are treated with AKN-028 for various time
periods. Caspase-3 activity is measured using a commercial fluorogenic substrate assay (e.g., Caspase-

3/CPP32 Fluorometric Assay Kit). The fluorescence intensity is proportional to caspase-3 activity [1].

¢ Cell Cycle Analysis by Flow Cytometry: Cells are treated with AKN-028, then fixed, stained with
propidium iodide, and analyzed on a flow cytometer. The DNA content histogram is used to determine

the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle [4].

e Kinase Activity Profiling (PamChip Microarray): Lysates from treated and untreated cells are
applied to a PamChip microarray containing peptide substrates for tyrosine kinases. A recombinant
kinase cocktail is added to incorporate ATP, and the phosphorylation levels are detected using a

phospho-specific antibody. This provides a global profile of tyrosine kinase activity [4].

FAQs Based on Preclinical Data

e What is the evidence for AKN-028's dose-dependent effect? Preclinical studies confirmed a clear
dose-dependent inhibition of FLT3 autophosphorylation and a dose-dependent cytotoxic response in
primary AML samples. The global tyrosine kinase activity in AML cells was also inhibited by AKN-
028 in a dose-dependent manner [1] [4].

e Does AKN-028's toxicity correlate with FLT3 mutation status? In primary AML samples, the
antileukemic activity of (and by inference, the cytotoxic response in cancer cells) showed no
correlation with FLT3 mutation status (ITD or TKD) or the quantitative expression level of FLT3 [1].

Activity was higher in cells with high global tyrosine kinase activity [4].
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e Are there any protocols for combination studies with standard therapies? One study reported
synergistic activity when cytarabine or daunorubicin was added to AKN-028 simultaneously or 24
hours prior. The specific protocols for these combination index calculations were not detailed in the

available abstract [1].

Important Note for Researchers

The preclinical data for AKN-028 is informative for understanding the compound's class effects. However,
its discontinued status means that all available information is confined to early research stages. For current
research, you may find it valuable to investigate other FLT3 inhibitors that have progressed to advanced

clinical stages or received approval.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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028-dose-dependent-toxicity-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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